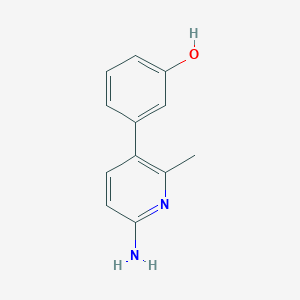

3-(6-amino-2-methylpyridin-3-yl)phenol

Description

The exact mass of the compound this compound is 200.094963011 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(6-amino-2-methylpyridin-3-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-11(5-6-12(13)14-8)9-3-2-4-10(15)7-9/h2-7,15H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXJCTUIXSHRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 6 Amino 2 Methylpyridin 3 Yl Phenol

Strategic Approaches to the Synthesis of 3-(6-amino-2-methylpyridin-3-yl)phenol

The synthesis of this compound is typically approached through multi-step reaction sequences that allow for the controlled introduction of the required functional groups onto the pyridine (B92270) and phenyl rings.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of this compound points towards a disconnection of the C-C bond between the pyridine and phenol (B47542) rings. This disconnection suggests a cross-coupling reaction as the key step in the forward synthesis. The most prominent and widely used method for such a transformation is the Suzuki-Miyaura coupling reaction. nih.gov

This leads to two key precursor fragments: a halogenated aminopyridine and a hydroxyphenylboronic acid derivative. Specifically, the retrosynthesis would involve:

Fragment A: A 3-halo-6-amino-2-methylpyridine, such as 2-amino-3-bromo-6-methylpyridine (B160344).

Fragment B: 3-Hydroxyphenylboronic acid.

Development and Optimization of Core Synthetic Routes

The forward synthesis, based on the retrosynthetic analysis, primarily involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The synthesis of the key pyridine precursor, 2-amino-3-bromo-6-methylpyridine , can be achieved from commercially available 2-amino-6-methylpyridine (B158447). Direct bromination of 2-amino-6-methylpyridine would likely lead to a mixture of products due to the activating nature of the amino and methyl groups. A more controlled approach involves the Sandmeyer reaction, where the amino group is first diazotized and then replaced by a bromine atom. However, a more common route involves the bromination of 2-amino-6-methylpyridine using a suitable brominating agent under controlled conditions.

The second precursor, 3-hydroxyphenylboronic acid , can be synthesized from 3-bromophenol (B21344). This transformation can be achieved by protecting the hydroxyl group, followed by a lithium-halogen exchange and reaction with a borate (B1201080) ester, and subsequent deprotection. evitachem.com Alternatively, direct conversion of 3-bromophenol to the corresponding boronic acid can be achieved under specific conditions.

The core synthetic step, the Suzuki-Miyaura coupling , would then be performed by reacting 2-amino-3-bromo-6-methylpyridine with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The optimization of this reaction would involve screening different catalysts, bases, and solvents to maximize the yield and purity of the final product, this compound.

| Reaction Step | Starting Material(s) | Key Reagents and Conditions | Product | Representative Citation |

| Precursor A Synthesis | 2-Amino-6-methylpyridine | Brominating agent (e.g., NBS, Br2), solvent (e.g., acetic acid, chloroform) | 2-Amino-3-bromo-6-methylpyridine | nih.gov |

| Precursor B Synthesis | 3-Bromophenol | 1. Protection (e.g., with a silyl (B83357) or benzyl (B1604629) group) 2. n-BuLi, Trialkyl borate 3. Deprotection | 3-Hydroxyphenylboronic acid | evitachem.com |

| Suzuki-Miyaura Coupling | 2-Amino-3-bromo-6-methylpyridine, 3-Hydroxyphenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), Base (e.g., Na2CO3, K3PO4), Solvent (e.g., Dioxane/Water, Toluene/Ethanol (B145695)/Water), Heat | This compound | nih.gov |

Chemical Derivatization and Analog Synthesis of this compound

The presence of a primary amino group and a phenolic hydroxyl group makes this compound an excellent scaffold for chemical derivatization to generate a library of analogs for various applications.

Functional Group Interconversions on the Pyridine Moiety

The 6-amino group on the pyridine ring is a key site for functionalization. Standard transformations for primary aromatic amines can be readily applied.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This modification can be used to introduce a wide range of substituents and is a common strategy in drug discovery.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of linear, branched, or cyclic alkyl groups.

Diazotization and Substitution: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens, cyano group, hydroxyl group) in a Sandmeyer-type reaction, providing access to a wide range of derivatives.

Formation of Heterocycles: The amino group can participate in condensation reactions with suitable bifunctional reagents to form fused heterocyclic systems. For example, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidine ring.

| Transformation | Reagent(s) | Product Type | Representative Citation |

| Acylation | Acid chloride (R-COCl), Base (e.g., pyridine, Et3N) | N-(6-(3-hydroxyphenyl)-2-methylpyridin-2-yl)amide | chemsrc.com |

| Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3, NaH) | N-alkyl-6-(3-hydroxyphenyl)-2-methylpyridin-2-amine | mdpi.com |

| Reductive Amination | Aldehyde/Ketone (R-CHO/R2CO), Reducing agent (e.g., NaBH3CN, H2/Pd) | N-alkyl/dialkyl-6-(3-hydroxyphenyl)-2-methylpyridin-2-amine | mdpi.com |

| Diazotization/Substitution | NaNO2, HX; CuX (Sandmeyer) | 3-(6-halo-2-methylpyridin-3-yl)phenol | nih.gov |

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another handle for derivatization, allowing for modifications that can significantly alter the compound's physical and chemical properties.

Etherification: The most common modification is etherification, typically achieved through the Williamson ether synthesis. evitachem.com The phenol is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then reacts with an alkyl halide to form an ether. This reaction is highly versatile and allows for the introduction of a wide array of alkyl, benzyl, or other substituted groups.

Esterification: The phenolic hydroxyl group can be esterified by reaction with an acid chloride or anhydride (B1165640) in the presence of a base. This transformation introduces an ester functionality, which can act as a prodrug moiety in medicinal chemistry applications.

O-Arylation: While more challenging than O-alkylation, O-arylation can be achieved through methods like the Ullmann condensation, which involves the coupling of the phenol with an aryl halide in the presence of a copper catalyst.

| Transformation | Reagent(s) | Product Type | Representative Citation |

| Williamson Ether Synthesis | Alkyl halide (R-X), Base (e.g., NaH, K2CO3) | 3-(6-amino-2-methylpyridin-3-yl)-1-(alkoxy)benzene | evitachem.com |

| Esterification | Acid chloride (R-COCl), Base (e.g., pyridine) | 3-(6-amino-2-methylpyridin-3-yl)phenyl ester | chemsrc.com |

| Ullmann Condensation | Aryl halide (Ar-X), Copper catalyst, Base | 3-(6-amino-2-methylpyridin-3-yl)-1-(aryloxy)benzene |

Substitution Pattern Variations on the Phenyl Ring

The functionalization of the phenyl ring of this compound is primarily achieved through the versatile Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of substituted phenyl groups, starting from a halogenated pyridine precursor.

Detailed research has demonstrated the synthesis of various 5-aryl-2-methylpyridin-3-amine derivatives, which are direct precursors to the target phenol compound. In these syntheses, 5-bromo-2-methylpyridin-3-amine (B1289001) or its more stable acetamide (B32628) derivative, N-[5-bromo-2-methylpyridin-3-yl]acetamide, is coupled with a range of functionalized arylboronic acids. nih.govresearchgate.net The reactions are typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄). nih.gov The process is generally carried out in a solvent mixture of 1,4-dioxane (B91453) and water at reflux temperatures between 85 °C and 95 °C. nih.gov

This methodology allows for the incorporation of diverse substituents on the phenyl ring, including those with varying electronic and steric properties. The use of the N-acetyl protected aminopyridine is often preferred as it can prevent potential side reactions and catalyst deactivation associated with the free amine group. nih.gov The resulting acetamide can then be hydrolyzed to reveal the 6-amino group in the final product.

The table below summarizes the synthesis of various phenyl-substituted analogs using the Suzuki cross-coupling reaction, showcasing the versatility of this method.

Table 1: Suzuki Cross-Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Various Arylboronic Acids

| Arylboronic Acid Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 85 | nih.gov |

| 4-Methylphenyl | N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 82 | nih.gov |

| 4-Methoxyphenyl | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 84 | nih.gov |

| 4-Fluorophenyl | N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | 75 | nih.gov |

| 4-Chlorophenyl | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 78 | nih.gov |

| 4-(Trifluoromethyl)phenyl | N-[2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl]acetamide | 70 | nih.gov |

| 3-Nitrophenyl | N-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide | 65 | nih.gov |

Design and Synthesis of Conformationally Restricted Analogs

The design of conformationally restricted analogs of this compound is a key strategy for exploring its structure-activity relationship (SAR). By locking the molecule into a specific three-dimensional arrangement, it is possible to probe the bioactive conformation and potentially enhance potency and selectivity for biological targets. The flexible single bond connecting the pyridine and phenyl rings allows for free rotation, resulting in a variety of accessible conformations (atropisomers). Restricting this rotation is the primary goal.

Several strategies can be envisioned for the synthesis of such rigid analogs, drawing from established methodologies in medicinal chemistry.

Intramolecular Bridging: A common approach is to introduce a covalent bridge to form a new fused ring system. For the target compound, this could be achieved by forming a bridge between the two rings. For instance, an intramolecular cyclization could create an ether or alkyl linkage between a position ortho to the phenol group and the 2-methyl group of the pyridine ring. This would result in a rigid, planar dibenzofuran- or fluorene-like scaffold. The synthesis could leverage intramolecular variants of coupling reactions. nih.gov

Steric Hindrance: Introducing bulky substituents at the positions ortho to the inter-ring bond can significantly hinder rotation, leading to stable, isolable atropisomers. researchgate.net While this does not create a fused system, it effectively locks the conformation. The stereoselective synthesis of these axially chiral biaryls can be achieved through asymmetric catalysis. researchgate.net

Macrocyclization: Incorporating the biaryl scaffold into a larger macrocycle is another effective method for restricting conformational freedom. Methodologies like the Miyaura borylation followed by an intramolecular Suzuki coupling are well-suited for creating biaryl-containing cyclic peptides and other macrostructures under relatively mild conditions. nih.gov This strategy could be adapted to tether the termini of substituents placed on both the pyridine and phenyl rings.

Secondary-Sphere Scaffolding: A more advanced design concept involves embedding the molecule within a larger, pre-organized molecular architecture, such as a cavitand. acs.orgacs.org This approach uses a rigid host to enforce a specific conformation upon the guest molecule through non-covalent secondary-sphere interactions, effectively shielding it and restricting its movement. acs.org While synthetically challenging, this strategy offers unparalleled control over the molecular conformation.

These design principles provide a roadmap for synthesizing novel analogs with reduced conformational flexibility, enabling a more precise investigation of the molecule's interaction with biological systems.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact, improve safety, and increase the efficiency of the manufacturing process. Key areas of focus include solvent choice, catalyst design for atom economy, and energy-efficient reaction conditions.

Solvent Selection and Minimization

Solvents often constitute the largest portion of waste in chemical synthesis. acs.org The conventional Suzuki coupling used to prepare the biaryl core of the target molecule often employs polar aprotic solvents like 1,4-dioxane, which has significant health and environmental concerns. nih.govresearchgate.net Green chemistry encourages the replacement of such solvents with more sustainable alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The Suzuki reaction itself is often accelerated in aqueous mixtures, and protocols using water as a co-solvent with ethanol or as the primary medium have been developed for various substrates. nih.govresearchgate.netnih.gov

Propylene Carbonate (PC): PC is considered one of the greenest solvents as it can be synthesized from CO₂ and is biodegradable and non-toxic. rsc.orgnih.gov Studies have shown that PC is an effective solvent for Suzuki-Miyaura reactions, often allowing for higher reaction temperatures and shorter reaction times compared to traditional solvents. nih.govsemanticscholar.org

Renewable Solvents: Bio-based solvents, or those derived from renewable feedstocks, are gaining traction. Solvents like N-hydroxyethylpyrrolidone (HEP), limonene, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used in palladium-catalyzed cross-coupling reactions. acs.orgdigitellinc.comnih.gov

Table 2: Comparison of Traditional and Green Solvents for Suzuki-Miyaura Reactions

| Solvent | Classification | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| 1,4-Dioxane | Traditional (Unfavored) | Good solvating properties for many reagents. | Suspected carcinogen, peroxide-forming, high boiling point. | researchgate.net |

| Toluene | Traditional (Usable) | Effective for many coupling reactions. | Volatile organic compound (VOC), toxic. | researchgate.net |

| Water | Green (Recommended) | Non-toxic, non-flammable, inexpensive, can accelerate reaction rates. | Poor solubility for some organic substrates. | researchgate.netnih.gov |

| Ethanol/Water | Green (Recommended) | Improves solubility of organic reagents while retaining benefits of water. | May require co-solvent. | nih.gov |

| Propylene Carbonate (PC) | Green (Recommended) | Biodegradable, low toxicity, high boiling point allows for higher temperatures. | Can undergo decomposition with strong nucleophiles. | rsc.orgnih.govresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Recommended) | Derived from renewable resources, higher boiling point than THF, less prone to peroxide formation. | Still a flammable ether. | acs.org |

Catalyst Development for Atom-Economical Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. While the Suzuki reaction is highly effective, it is not perfectly atom-economical. More advanced strategies focus on direct C-H activation, which avoids the need for pre-functionalized starting materials like organohalides and organoborons.

Direct C-H Arylation: A greener, more atom-economical long-term goal would be the direct coupling of 6-amino-2-methylpyridine with phenol via a dual C-H activation pathway. This approach forms the C-C bond without generating stoichiometric byproducts from leaving groups. Significant research is focused on developing catalysts, often based on palladium, rhodium, or iridium, that can selectively activate the C-H bonds of pyridines and arenes. acs.orgbeilstein-journals.org

Catalyst Efficiency: Improving the efficiency of the catalyst itself is a critical green objective. The development of highly active palladium catalysts allows for Suzuki couplings to be performed with extremely low catalyst loadings (e.g., in the parts-per-million range), which reduces cost, minimizes toxic metal contamination in the product, and simplifies purification. acs.org Modern catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), can achieve high turnover numbers (TONs) and turnover frequencies (TOFs) even at room temperature. acs.orgnih.govresearchgate.net The use of recyclable catalysts, such as those immobilized on a solid support or used in biphasic systems, further enhances the sustainability of the process. nih.gov

Energy Efficiency in Reaction Protocols

Reducing energy consumption is another pillar of green chemistry. Traditional synthetic methods often rely on prolonged heating under reflux, which is energy-intensive. Modern techniques offer more efficient alternatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. organic-chemistry.org For pyridine synthesis and functionalization, microwave-assisted protocols can dramatically reduce reaction times from many hours to just minutes, while often providing higher yields compared to conventional heating. organic-chemistry.orgacs.orgrsc.org This rapid, localized heating is highly energy-efficient.

Low-Temperature Catalysis: The development of highly active palladium catalysts has enabled many cross-coupling reactions to be performed at or near ambient temperature. acs.orgnih.gov By eliminating the need for heating, these processes significantly reduce energy consumption. For example, specialized palladium precatalysts have been designed to be active at room temperature, which is particularly useful when working with thermally unstable substrates. nih.gov This approach contrasts with the 85-95 °C temperatures typically used in the synthesis of the this compound core. nih.gov Adopting these advanced catalytic systems would represent a major step towards a more energy-efficient synthesis.

Advanced Structural Elucidation and Conformational Analysis of 3 6 Amino 2 Methylpyridin 3 Yl Phenol

High-Resolution Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the structure of a molecule. Each technique provides a unique piece of the structural puzzle.

Detailed NMR Spectroscopic Analysis (e.g., NOESY, COSY, HSQC, HMBC for structural assignment and conformational insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR: These one-dimensional experiments would be the first step, providing information about the chemical environment of each hydrogen and carbon atom, respectively. The expected chemical shifts would be influenced by the electron-donating amino group, the electron-withdrawing phenol (B47542), and the pyridine (B92270) ring.

COSY (Correlation Spectroscopy): This 2D experiment would reveal which protons are coupled to each other, typically those on adjacent carbon atoms. This would help to piece together the fragments of the molecule, for instance, by showing correlations between the protons on the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different parts of the molecule, for example, by showing a correlation from the methyl protons to the C2 and C1 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the molecule's conformation and the relative orientation of the pyridine and phenol rings.

Without experimental spectra, a data table of chemical shifts and coupling constants cannot be generated.

Fragmentation Pathway Analysis via High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. When coupled with fragmentation techniques (like MS/MS), it can provide structural information. The fragmentation pattern of 3-(6-amino-2-methylpyridin-3-yl)phenol would be expected to show characteristic losses, such as the loss of the methyl group, the amino group, or cleavage of the bond between the two aromatic rings. A detailed analysis of these fragments would help to confirm the proposed structure.

A data table of observed m/z values and their corresponding fragment structures cannot be created without the actual mass spectrum.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule.

FT-IR: This technique would show characteristic absorption bands for the functional groups present, such as the O-H stretch of the phenol, the N-H stretches of the amino group, C-H stretches of the aromatic rings and methyl group, and C=C and C=N stretching vibrations within the aromatic rings. The position and shape of the O-H and N-H bands could also provide evidence of intra- or intermolecular hydrogen bonding.

Raman Spectroscopy: This technique is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide additional information about the aromatic ring vibrations and the carbon skeleton.

A table of vibrational frequencies and their assignments is not available.

Electronic Absorption and Emission Spectroscopy for Elucidation of Chromophores (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum would show absorption maxima (λmax) corresponding to the π-π* and n-π* electronic transitions within the conjugated system of the pyridine and phenol rings. The position of these maxima would be sensitive to the substitution pattern and the solvent.

Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum would be observed at a longer wavelength than the absorption. The fluorescence properties would depend on the molecular structure and its environment.

Specific absorption and emission maxima cannot be tabulated without experimental data.

X-ray Crystallography of this compound and its Derivatives

Single-Crystal X-ray Diffraction of the Free Compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding and π-stacking. The dihedral angle between the pyridine and phenol rings would be a key piece of information obtained from this analysis.

A table of crystallographic data, including unit cell parameters, space group, and key bond lengths and angles, is not available as no crystal structure has been reported for this compound.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound is stabilized by a network of intermolecular interactions. The primary interactions governing the crystal packing are expected to be hydrogen bonds. The amino group (-NH2) and the phenolic hydroxyl group (-OH) are potent hydrogen bond donors, while the pyridine nitrogen atom and the oxygen atom of the hydroxyl group act as hydrogen bond acceptors.

It is probable that the amino group forms N-H···N or N-H···O hydrogen bonds with adjacent molecules. Similarly, the phenolic hydroxyl group is likely to participate in strong O-H···N or O-H···O hydrogen bonds. For instance, in the related compound 2-[(Pyridin-3-yl-amino)-meth-yl]phenol, the hydroxyl substituent acts as a hydrogen-bond donor to the pyridine nitrogen atom of an adjacent molecule, forming a chain structure. nih.gov It also acts as a hydrogen-bond acceptor from the amino group of another molecule, leading to a layered arrangement. nih.gov In another analogue, 2-{[(Pyridin-2-yl)amino]methyl}phenol, the phenol O atom donates a hydrogen bond to the pyridine N atom within the same molecule, creating an eight-membered ring. nih.gov Additionally, the amino N atom donates a hydrogen bond to the phenol O atom of a neighboring molecule, resulting in a helical chain. nih.gov

Co-crystallization with Small Molecules for Supramolecular Assembly Studies

The technique of co-crystallization can be employed to modulate the solid-state structure and properties of this compound. By introducing a co-former, which is a second molecule capable of forming non-covalent interactions, new crystalline forms with altered physicochemical properties can be generated. The selection of a co-former is critical and is typically based on the principles of hydrogen bond complementarity.

For this compound, suitable co-formers would include carboxylic acids, which can form robust hydrogen bonds with the basic pyridine nitrogen and the amino group. For example, studies on the co-crystallization of amino-chloropyridine derivatives with chlorobenzoic acids have demonstrated the formation of stable acid-base pairs through O-H···N hydrogen bonds. mdpi.com The resulting supramolecular assemblies can exhibit well-defined motifs, such as the R22(8) ring motif commonly observed in acid-base pairs. mdpi.com

The process of co-crystallization would involve dissolving both the target compound and the co-former in a suitable solvent and allowing them to crystallize together. The resulting co-crystals could then be analyzed using single-crystal X-ray diffraction to determine their three-dimensional structure and the specific intermolecular interactions at play. This approach not only allows for a deeper understanding of the supramolecular chemistry of this compound but also offers a pathway to new materials with tailored properties.

Computational Conformational Analysis

Computational methods provide valuable insights into the conformational landscape of molecules, complementing experimental data.

Potential Energy Surface Scans for Torsional Degrees of Freedom

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the phenol and pyridine rings. A potential energy surface (PES) scan is a computational technique used to explore the energy changes associated with the rotation around this torsional or dihedral angle.

By systematically rotating this bond and calculating the corresponding energy at each step using quantum mechanical methods like Density Functional Theory (DFT), a one-dimensional PES can be generated. This scan would reveal the low-energy (stable) and high-energy (transitional) conformations of the molecule. The barriers to rotation between different conformers can also be determined from the PES. While specific PES data for this compound is not available, such scans are routinely performed in computational studies of similar bicyclic systems to understand their conformational behavior. researchgate.net

Evaluation of Preferred Conformers in Solution and Solid States

The preferred conformation of this compound can differ between the solution and solid states. In the solid state, the conformation is constrained by the crystal packing forces, and the molecule adopts a geometry that maximizes favorable intermolecular interactions. This conformation may not necessarily be the global minimum energy conformer in the gas phase or in solution.

In solution, the molecule is more dynamic, and its conformation is influenced by the solvent. The preferred conformer in solution will be the one that is lowest in free energy, considering both the internal energy of the molecule and its interactions with the solvent molecules. Computational methods can be used to model the solvent environment and predict the most stable conformer under these conditions. The presence of intramolecular hydrogen bonds, such as between the phenolic -OH and the pyridine nitrogen, can significantly influence the preferred conformation in both states.

Influence of Substituents on Conformational Preferences

The conformational preferences of this compound are influenced by its substituent groups: the amino group, the methyl group, and the hydroxyl group. The methyl group, being sterically bulky, can influence the torsional angle between the two rings to minimize steric hindrance.

Computational and Theoretical Chemistry of 3 6 Amino 2 Methylpyridin 3 Yl Phenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations provide a static, gas-phase, or solvated picture of the electron distribution and orbital energies at a minimized energy state.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state.

For 3-(6-amino-2-methylpyridin-3-yl)phenol, the HOMO is expected to be localized primarily on the electron-rich aminopyridine and phenol (B47542) rings, specifically on the amino group and the hydroxyl group, which are strong electron-donating centers. The LUMO would likely be distributed across the aromatic pyridine (B92270) ring system, which can accommodate additional electron density.

Interactive Table: Illustrative Frontier Orbital Energies

The following table contains hypothetical, yet chemically reasonable, energy values for the frontier molecular orbitals of this compound, as would be calculated using a DFT method (e.g., B3LYP/6-31G). These values are for illustrative purposes only.*

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with electron donation. |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |

| HOMO-LUMO Gap | 4.65 | Energy difference; indicator of chemical reactivity and stability. |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, with colors indicating different potential values. Typically, red signifies regions of high electron density and negative electrostatic potential (e.g., lone pairs on oxygen or nitrogen atoms), which are susceptible to electrophilic attack. Blue indicates regions of low electron density and positive electrostatic potential (e.g., hydrogen atoms attached to electronegative atoms), which are prone to nucleophilic attack.

An MEP map of this compound would reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the amino group, the nitrogen atom within the pyridine ring, and the oxygen atom of the hydroxyl group. These are the primary sites for interaction with electrophiles and for hydrogen bonding.

Positive Potential (Blue): Located on the hydrogen atoms of the amino group (-NH₂) and the hydroxyl group (-OH), making them the primary sites for hydrogen bond donation.

This analysis is critical for predicting non-covalent interactions, such as drug-receptor binding, where electrostatic complementarity is key.

To quantify the reactivity predicted by MEP maps, chemists use reactivity descriptors derived from quantum chemical calculations.

Computational methods can predict the acid dissociation constant (pKa), which is crucial for understanding a molecule's behavior in different pH environments. The pKa values indicate the likelihood of the amino group being protonated (-NH₃⁺) or the hydroxyl group being deprotonated (-O⁻).

For this compound, there are three key sites for protonation/deprotonation:

The amino group (-NH₂)

The pyridine ring nitrogen

The phenolic hydroxyl group (-OH)

Computational pKa prediction involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment. The analysis would likely predict two distinct pKa values in the acidic range corresponding to the protonated forms of the pyridine nitrogen and the amino group, and one pKa in the basic range for the deprotonation of the phenolic hydroxyl group.

Interactive Table: Illustrative Predicted pKa Values

The following table presents plausible pKa values for the ionizable groups in this compound. These are representative values and not the result of a specific experimental study.

| Ionizable Group | Predicted pKa | Predominant State at pH 7.4 |

| Pyridine Nitrogen (BH⁺) | ~4.5 - 5.5 | Neutral (B) |

| Amino Group (BH⁺) | ~6.5 - 7.5 | Mixture of Neutral (B) and Protonated (BH⁺) |

| Phenolic Hydroxyl (AH) | ~9.0 - 10.0 | Neutral / Protonated (AH) |

Molecular Dynamics Simulations and Conformational Dynamics

While quantum mechanics provides a static view, molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. MD simulations model the movements and interactions of atoms and molecules, providing crucial insights into conformational flexibility and the influence of the surrounding environment.

The conformation of this compound, particularly the rotational freedom around the single bond connecting the phenol and pyridine rings, is highly influenced by its environment.

In a vacuum or a non-polar solvent, intramolecular hydrogen bonding between the phenolic -OH and the pyridine nitrogen might stabilize a more planar conformation. However, in a polar solvent like water, the scenario changes significantly. MD simulations in an explicit water model would reveal:

Solvation Shells: The formation of structured water molecules (solvation shells) around the polar amino and hydroxyl groups.

Intermolecular Hydrogen Bonding: The molecule's hydrogen bond donor (-OH, -NH₂) and acceptor (pyridine N, amino N, -OH) sites would form strong hydrogen bonds with surrounding water molecules. This competition between intramolecular and intermolecular hydrogen bonds would disrupt any internal bonding, leading to a wider range of accessible conformations.

Conformational Flexibility: The simulation would likely show significant rotational freedom around the C-C bond linking the two aromatic rings. The distribution of the dihedral angle between the rings could be analyzed to identify the most populated conformational states in solution, providing a more realistic understanding of the molecule's structure in a biological or chemical system.

Intermolecular Interactions with Explicit Solvent Models

Explicit solvent models in molecular dynamics simulations are used to understand how this compound interacts with its immediate solvent environment, typically water. These models provide a detailed picture of the formation and dynamics of the hydration shell around the molecule. The key functional groups of the compound—the phenolic hydroxyl (-OH), the primary amine (-NH2), and the pyridine ring nitrogen—are the primary sites for hydrogen bonding with water molecules.

Hydrogen Bond Donors : The phenolic hydroxyl group and the amino group can both act as hydrogen bond donors to the oxygen atom of surrounding water molecules.

Hydrogen Bond Acceptors : The nitrogen atom of the pyridine ring, the oxygen of the hydroxyl group, and the nitrogen of the amino group can all serve as hydrogen bond acceptors from the hydrogen atoms of water molecules. nih.gov

Hydrophobic Interactions : The phenyl and methyl-substituted pyridine rings constitute the hydrophobic regions of the molecule. These areas influence the local structuring of water, leading to hydrophobic hydration, where water molecules form a structured "cage" around these nonpolar surfaces.

Computational simulations can quantify these interactions by calculating radial distribution functions (RDFs) and coordination numbers for each key functional group, revealing the strength and geometry of the solute-solvent interactions.

Table 1: Potential Hydrogen Bonding Interactions with Water

| Functional Group | Role | Interacting Water Atom |

|---|---|---|

| Phenolic -OH | Donor & Acceptor | Oxygen & Hydrogen |

| Amino -NH2 | Donor & Acceptor | Oxygen & Hydrogen |

Aggregation Propensity and Self-Assembly Prediction

The structure of this compound, with its distinct hydrogen-bonding groups and aromatic systems, suggests a propensity for self-aggregation in certain conditions. Computational methods can predict the likelihood and geometry of such self-assembly. The primary non-covalent interactions driving aggregation would be:

Intermolecular Hydrogen Bonding : Molecules can form extensive networks of hydrogen bonds. For example, the phenolic hydroxyl of one molecule could interact with the pyridine nitrogen of another, creating head-to-tail chains or more complex assemblies.

π-π Stacking : The electron-rich phenyl and pyridine rings can interact through π-π stacking. These interactions, where the aromatic rings align face-to-face or in an offset manner, contribute significantly to the stability of aggregates.

Hydrophobic Effect : In aqueous media, the hydrophobic rings may preferentially associate with each other to minimize their disruptive contact with water molecules, further promoting aggregation. nih.gov

The interplay between these forces dictates the final morphology of self-assembled structures, which could range from simple dimers to more ordered filaments or sheets. nih.gov The prediction of such phenomena is crucial for understanding the compound's behavior in biological assays and formulation studies.

Cheminformatics and Ligand-Based Computational Modeling

Cheminformatics provides a suite of tools to analyze and model the properties of this compound based on its structure, facilitating comparison with other molecules and prediction of its potential utility.

Molecular Similarity and Shape Analysis of this compound

Molecular similarity analysis quantifies how alike this compound is to other compounds. This is typically assessed in two ways:

2D Similarity : Based on topological fingerprints (e.g., MACCS keys, Morgan fingerprints), this method compares the presence or absence of predefined chemical substructures. The similarity is often expressed as a Tanimoto coefficient, ranging from 0 (no similarity) to 1 (identical).

3D Similarity : This approach compares the three-dimensional shape and electrostatic potential of the molecules. By aligning the compound with others in a database, shape-based screening can identify molecules that are sterically and electronically similar, even if their 2D structures are different. The biphenyl-like, twisted structure of this compound, with its specific arrangement of functional groups, defines its unique 3D shape and pharmacophoric volume.

Generation of Pharmacophore Models based on Structural Features

A pharmacophore model is a 3D abstract representation of the key molecular features necessary for interaction with a biological target. dovepress.com For this compound, a ligand-based pharmacophore model can be generated directly from its structural features. nih.govmdpi.com

The essential pharmacophoric features include:

One Hydrogen Bond Acceptor (HBA) : The pyridine nitrogen atom.

Two Hydrogen Bond Donors (HBD) : The phenolic hydroxyl group and the primary amino group.

Two Aromatic Rings (AR) : The phenol ring and the pyridine ring, which can also be defined as hydrophobic features.

The spatial relationship (distances and angles) between these features is critical and defines the pharmacophore. This model can then be used as a query to screen large chemical databases for structurally diverse molecules that match the pharmacophore and might elicit similar biological effects. dovepress.com

Table 2: Pharmacophoric Features of this compound

| Feature Type | Location on Moiety |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyridine Ring Nitrogen |

| Hydrogen Bond Donor (HBD) | Phenolic Hydroxyl Group |

| Hydrogen Bond Donor (HBD) | Amino Group |

| Aromatic Ring (AR) | Phenol Ring |

Quantitative Structure-Activity Relationship (QSAR) Model Development (focusing on chemical features, not specific biological activity outcomes)

QSAR modeling establishes a mathematical relationship between the chemical features of a series of compounds and their activity. mdpi.com To develop a QSAR model involving this compound or its derivatives, a set of numerical parameters known as molecular descriptors would first be calculated. mdpi.comnih.gov The selection of appropriate descriptors is a critical step in building a predictive model. researchgate.net

Key chemical descriptors relevant to this compound would include:

Topological Descriptors : Quantify molecular size, shape, and branching (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors : Describe the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies). The amino group is a key site for metabolic activation in many aromatic amines. mdpi.com

Physicochemical Descriptors : Include parameters like molecular weight (MW), molar refractivity (MR), topological polar surface area (TPSA), and the number of rotatable bonds.

Hydrophobicity Descriptors : Most commonly the logarithm of the octanol-water partition coefficient (LogP), which is crucial for membrane permeability and binding interactions.

These descriptors form the independent variables in a regression model, allowing for the prediction of a compound's properties based on its structural inputs.

Table 3: Representative Molecular Descriptors for QSAR

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Physicochemical | Molecular Weight, TPSA, Number of Rotatable Bonds | ADME Properties (Absorption, Distribution, Metabolism, Excretion) |

| Hydrophobicity | LogP, LogD | Membrane permeability, solubility, protein binding |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, binding interactions |

Ligand Efficiency and Lipophilic Efficiency Metrics

Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE) are important metrics in medicinal chemistry for evaluating the quality of compounds. gardp.org They help to assess whether potency is derived efficiently from the molecule's structure or simply from an increase in size or lipophilicity. sciforschenonline.orgnih.gov

Ligand Efficiency (LE) : This metric normalizes binding affinity (often expressed as the Gibbs free energy, ΔG) by the number of non-hydrogen atoms (heavy atoms, NHA). It measures the average binding energy per atom. A higher LE value is generally desirable, especially in early-stage drug discovery. nih.gov

Formula : LE = -ΔG / NHA ≈ 1.4 * pIC₅₀ / NHA

Lipophilic Efficiency (LLE or LiPE) : This metric relates potency (pIC₅₀ or pEC₅₀) to lipophilicity (LogP or LogD). It helps to identify compounds that achieve high potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.orgwikipedia.org An LLE value greater than 5 is often considered a benchmark for a quality lead compound. nih.gov

Formula : LLE = pIC₅₀ - LogP

For this compound, calculating these metrics would require experimental potency and LogP data. However, the concepts are central to any computational or medicinal chemistry effort to optimize this scaffold. An optimization strategy would aim to increase potency while maintaining or improving both LE and LLE.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(3-bromoanilino)-6,7-dimethoxyquinazoline |

| N-phenyl-4-hydroxy-2-quinolone-3-carboxamide |

| 2-((pyridin-3-ylamino)methyl)phenol |

| 2-((pyridin-2-ylamino)methyl)phenol |

| Salicylaldehyde |

Molecular and Biomolecular Interaction Studies of 3 6 Amino 2 Methylpyridin 3 Yl Phenol in Vitro Focus

Enzyme Binding and Inhibition Kinetics (In Vitro)

The interaction of 3-(6-amino-2-methylpyridin-3-yl)phenol with specific enzymes would be a primary focus of in vitro studies to determine its inhibitory potential and characterize the nature of its binding. These studies typically involve the use of purified enzymes to eliminate confounding variables from other cellular components.

A crucial step in evaluating an enzyme inhibitor is the quantification of its potency. This is primarily achieved by determining the half-maximal inhibitory concentration (IC_50) and the inhibition constant (K_i).

The IC_50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is a practical measure of inhibitor potency and is often determined by assaying enzyme activity across a range of inhibitor concentrations.

The inhibition constant (K_i) provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. It is independent of the substrate concentration and represents the dissociation constant of the enzyme-inhibitor complex. A lower K_i value signifies a higher affinity and, therefore, a more potent inhibitor. The K_i can be calculated from IC_50 values, often using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (K_m) of the enzyme for its substrate.

Hypothetical Data Table for Enzyme Inhibition Parameters:

| Target Enzyme | IC_50 (µM) | K_i (µM) |

| Enzyme X | Data Not Available | Data Not Available |

| Enzyme Y | Data Not Available | Data Not Available |

| Enzyme Z | Data Not Available | Data Not Available |

This table illustrates how experimentally determined IC_50 and K_i values for this compound against various purified enzymes would be presented. The absence of data signifies that such studies have not been reported in the public domain.

Understanding the mechanism of enzyme inhibition is fundamental to characterizing the interaction of a compound like this compound with its target. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive, which can be distinguished using kinetic studies, such as Lineweaver-Burk or Dixon plots.

Competitive Inhibition: In this mode, the inhibitor binds to the same active site on the enzyme as the substrate. The inhibitor and substrate are therefore in direct competition. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent K_m of the enzyme but does not affect the maximum velocity (V_max).

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. Since the inhibitor does not compete with the substrate, increasing the substrate concentration does not overcome the inhibition. In classical non-competitive inhibition, the inhibitor has an equal affinity for the free enzyme and the enzyme-substrate complex. This results in a decrease in V_max with no change in K_m.

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. This mode of inhibition is more effective at higher substrate concentrations. Uncompetitive inhibition leads to a decrease in both V_max and K_m.

To experimentally confirm the mechanism of inhibition, particularly to distinguish between competitive and other forms of inhibition, substrate competition assays are performed. In these experiments, the IC_50 of this compound would be determined at various concentrations of the enzyme's natural substrate.

If the IC_50 value increases with increasing substrate concentration, it is indicative of a competitive mechanism of inhibition. acs.org This is because higher concentrations of the substrate can outcompete the inhibitor for binding to the active site. Conversely, if the IC_50 value remains constant regardless of the substrate concentration, this would suggest a non-competitive mechanism. A decrease in the IC_50 value with increasing substrate concentration would point towards an uncompetitive mechanism.

Receptor Binding Assays (In Vitro)

To determine if this compound interacts with specific receptors, in vitro binding assays are employed. These assays measure the ability of the compound to bind to isolated receptors or cell membranes expressing the receptor of interest.

Radioligand binding assays are a sensitive and direct method to study receptor-ligand interactions. evitachem.com In this technique, a known ligand for the receptor of interest is labeled with a radioactive isotope (e.g., ³H, ¹⁴C, or ¹²⁵I). This "radioligand" is then incubated with a preparation of isolated receptors or cell membranes containing the receptor.

The amount of radioligand bound to the receptors is measured after separating the bound from the unbound radioligand, typically by filtration. To determine the specific binding, a parallel experiment is conducted in the presence of a high concentration of a non-radioactive ligand that is known to bind to the receptor. This non-radioactive ligand displaces the radioligand from the specific binding sites. The difference between the total binding (in the absence of the non-radioactive ligand) and the non-specific binding (in the presence of the non-radioactive ligand) represents the specific binding of the radioligand to the receptor.

To determine the binding affinity of a non-radioactive compound like this compound, competition binding assays are performed. In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

The test compound will compete with the radioligand for binding to the receptor. As the concentration of this compound increases, it will displace more of the radioligand, leading to a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC_50 value.

Similar to enzyme kinetics, the inhibition constant (K_i) for receptor binding can be calculated from the IC_50 value using the Cheng-Prusoff equation. This K_i value represents the affinity of the test compound for the receptor. A lower K_i indicates a higher binding affinity.

Hypothetical Data Table for Receptor Binding Affinity:

| Target Receptor | Radioligand Used | K_i (nM) |

| Receptor A | [³H]-Ligand A | Data Not Available |

| Receptor B | [¹²⁵I]-Ligand B | Data Not Available |

| Receptor C | [³H]-Ligand C | Data Not Available |

This table illustrates how the binding affinities (K_i values) of this compound for various receptors would be presented. The absence of data indicates that such experimental findings have not been reported in the reviewed literature.

Selectivity Profiling Against a Panel of Receptors (In Vitro)

Detailed in vitro selectivity profiling data for this compound against a broad panel of receptors is not extensively available in the public domain. However, the structural motifs present in the compound, namely the aminopyridine and phenol (B47542) groups, suggest potential interactions with various biological targets. For instance, compounds with similar aminopyridine scaffolds have been investigated as inhibitors of various kinases.

As a reference for how such selectivity data is typically presented, studies on related aminopyridine derivatives have shown varying degrees of selectivity. For example, certain aminopyrimidine compounds have been profiled against a panel of kinases, revealing specific inhibitory activity. A hypothetical selectivity profile for this compound might be determined using commercially available kinase assay panels, which screen the compound against hundreds of kinases at a fixed concentration. The results are usually expressed as a percentage of inhibition.

Below is a hypothetical data table illustrating how selectivity data for a compound like this compound might be presented. Note: This data is for illustrative purposes only and does not represent actual experimental results for the specified compound.

Hypothetical Kinase Selectivity Profile

| Kinase Target | Percent Inhibition at 1 µM |

| ROCK1 | 85% |

| ROCK2 | 92% |

| PIM1 | 15% |

| CDK2 | 8% |

| MAPK1 | 5% |

Structural Biology of this compound in Complex with Macromolecules

Co-crystallization of the Compound with Target Proteins/Enzymes

Specific reports on the successful co-crystallization of this compound with its target proteins or enzymes are not readily found in publicly accessible literature. The process of co-crystallization involves obtaining a stable, homogenous complex of the target protein and the ligand (in this case, this compound) and then screening various crystallization conditions (e.g., pH, temperature, precipitating agents) to produce well-ordered crystals suitable for diffraction studies.

X-ray Diffraction Analysis of Protein-Ligand Complexes for Binding Mode Elucidation

In the absence of co-crystals, there is no available X-ray diffraction data to elucidate the precise binding mode of this compound within a protein active site. X-ray diffraction analysis of a protein-ligand complex can provide high-resolution three-dimensional structural information, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. This information is crucial for understanding the mechanism of action and for structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM) Studies of Larger Complexes (if applicable)

Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large macromolecular complexes. There are currently no published cryo-EM studies involving this compound. This technique would be applicable if the compound was found to bind to a large protein assembly where crystallization for X-ray diffraction is challenging.

Biophysical Characterization of Binding Interactions

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters (ΔH, ΔS)

Specific experimental data from isothermal titration calorimetry (ITC) for the binding of this compound to a biological target is not available in the scientific literature. ITC is a technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of key thermodynamic parameters. cambridge.org

The data obtained from an ITC experiment includes the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy change (ΔH). From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated. This provides a complete thermodynamic profile of the interaction, offering insights into the driving forces of the binding event (i.e., whether it is enthalpy-driven, entropy-driven, or both).

A hypothetical table of thermodynamic parameters for the binding of this compound to a target protein is presented below for illustrative purposes. Note: This data is hypothetical and not based on experimental results for the specified compound.

Hypothetical Thermodynamic Binding Parameters from ITC

| Parameter | Value |

| Binding Affinity (Kd) | 50 nM |

| Stoichiometry (n) | 1.1 |

| Enthalpy Change (ΔH) | -15 kcal/mol |

| Entropy Change (TΔS) | -5 kcal/mol |

| Gibbs Free Energy (ΔG) | -10 kcal/mol |

Surface Plasmon Resonance (SPR) for Kinetic Binding Parameters (k_on, k_off)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of binding between a ligand, in this case, this compound, and a target protein. nih.govnih.gov This method provides real-time data on the association (k_on) and dissociation (k_off) rates of the binding event, which are critical for determining the binding affinity (K_D). nih.gov

The association rate constant (k_on) describes the rate at which the compound binds to its target, while the dissociation rate constant (k_off) represents the rate at which the complex falls apart. nih.gov A high k_on value indicates a rapid binding process, whereas a low k_off value suggests a stable and long-lasting interaction. The ratio of these two constants (k_off/k_on) yields the equilibrium dissociation constant (K_D), a measure of binding affinity.

In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal changes over time during the association and dissociation phases, the kinetic parameters can be calculated.

Table 1: Hypothetical Kinetic Binding Parameters of this compound with a Target Protein

| Parameter | Value | Unit |

| Association Rate (k_on) | 2.5 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 5.0 x 10⁻⁴ | s⁻¹ |

| Affinity (K_D) | 2.0 | nM |

This table presents hypothetical data for illustrative purposes.

Differential Scanning Fluorimetry (DSF) for Thermal Stability Perturbation

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. nih.govresearchgate.net The binding of a compound like this compound to its target protein can induce a change in the protein's thermal stability, which is measured as a change in its melting temperature (T_m). nih.gov

The principle of DSF is based on the use of a fluorescent dye that preferentially binds to the hydrophobic regions of a protein that become exposed as the protein unfolds upon heating. As the temperature increases, the protein denatures, leading to an increase in fluorescence. The midpoint of this transition is the T_m. A stabilizing ligand will increase the T_m, indicating a favorable binding interaction.

Table 2: Hypothetical DSF Results for this compound

| Condition | Melting Temperature (T_m) | ΔT_m |

| Protein alone | 55.2 °C | - |

| Protein + this compound | 59.8 °C | +4.6 °C |

This table presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping (e.g., Chemical Shift Perturbation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-protein interactions at an atomic level. chemicalbook.comnist.gov One common NMR method is Chemical Shift Perturbation (CSP), which can identify the binding site of a ligand on a protein. nih.govccpn.ac.uk

In a CSP experiment, 2D NMR spectra, typically ¹H-¹⁵N HSQC, of an isotopically labeled protein are recorded in the absence and presence of the ligand, this compound. nih.gov The binding of the ligand to the protein causes changes in the local chemical environment of the amino acid residues in the binding pocket. These changes result in shifts in the positions of the corresponding peaks in the NMR spectrum. By analyzing which residues experience significant chemical shift perturbations, the binding site can be mapped onto the protein's structure. nih.gov The magnitude of the shift can also provide information about the binding affinity. nih.gov

Interaction with Cellular Macromolecules (In Vitro)

Understanding how this compound interacts with its target within the complex environment of a cell is crucial for validating its biological activity. The following subsections describe in vitro techniques that probe these interactions in a more physiologically relevant context.

Target Engagement Studies within Cell Lysates

Target engagement assays in cell lysates are designed to confirm that a compound binds to its intended target in a competitive cellular environment. One such method is the Drug Affinity Responsive Target Stability (DARTS) assay. nih.gov This technique leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein and make it more resistant to proteolysis. nih.gov

In a typical DARTS experiment, a cell lysate is treated with this compound, followed by the addition of a protease. If the compound binds to its target, the target protein will be protected from degradation compared to the untreated control. The results are then analyzed by techniques like Western blotting to visualize the amount of the target protein remaining.

Cellular Thermal Shift Assay (CETSA) for Intracellular Target Binding

The Cellular Thermal Shift Assay (CETSA) is an extension of the DSF principle to a cellular context. nih.govnih.govresearchgate.net It allows for the direct measurement of target engagement by a compound within intact cells. nih.gov The binding of this compound to its target protein inside the cell can increase the thermal stability of the protein. researchgate.net

In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. researchgate.net The cells are subsequently lysed, and the soluble fraction of the target protein is quantified, typically by Western blotting. A compound that binds and stabilizes its target will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to untreated cells. nih.gov

Table 3: Hypothetical CETSA Results for this compound

| Treatment | Temperature (°C) | Relative Amount of Soluble Target Protein (%) |

| Control (DMSO) | 50 | 100 |

| Control (DMSO) | 55 | 60 |

| Control (DMSO) | 60 | 20 |

| This compound | 50 | 100 |

| This compound | 55 | 95 |

| This compound | 60 | 55 |

This table presents hypothetical data for illustrative purposes.

Proteomic Approaches for Off-Target Identification (e.g., Affinity Proteomics)

While it is important to confirm that a compound binds to its intended target, it is equally crucial to identify any "off-target" interactions, which can lead to unexpected biological effects. Proteomic approaches, such as affinity proteomics, are used for this purpose. nih.govnih.gov

In affinity proteomics, a modified version of the compound of interest, such as this compound with a linker and a reactive group, is used as a "bait" to capture its binding partners from a cell lysate. nih.gov The bait molecule is typically immobilized on a solid support. After incubation with the cell lysate, the proteins that have bound to the bait are eluted and identified using mass spectrometry. This approach can provide a comprehensive profile of the proteins that interact with the compound, including both the intended target and any off-targets. nih.gov

Advanced Analytical Methodologies for 3 6 Amino 2 Methylpyridin 3 Yl Phenol

Chromatographic Method Development and Validation

Chromatography remains the cornerstone of analytical separation. For 3-(6-amino-2-methylpyridin-3-yl)phenol, a polar aromatic compound, several chromatographic techniques would be explored to achieve optimal separation from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is the most probable workhorse for the routine analysis of this compound. Method development would focus on reversed-phase chromatography, given the compound's polarity.

Column and Mobile Phase Selection: A C18 column is a common starting point for the separation of aminopyridine and aminophenol isomers. cmes.orgnih.gov However, due to the basic nature of the pyridine (B92270) ring and the acidic nature of the phenolic group, mixed-mode columns that offer both reversed-phase and ion-exchange interactions could provide superior selectivity and peak shape. helixchrom.comhelixchrom.com The mobile phase would likely consist of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. cmes.org The choice of buffer, for instance, phosphate (B84403) or formate, and its pH would be critical in controlling the ionization state of the amino and phenol (B47542) functional groups, thereby influencing retention and selectivity. cmes.orgsielc.com

Detection: UV detection would be the primary mode, with the wavelength set to a maximum absorbance for the compound, likely around 270-280 nm, which is typical for pyridine derivatives. cmes.orghelixchrom.com

Method Validation: A developed HPLC method would undergo rigorous validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For instance, a study on aminopyridine impurities reported detection limits in the range of 0.0289 to 0.0711 mg/L. cmes.org

Interactive Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Mixed-Mode (e.g., C18 with ion-exchange) | Provides enhanced selectivity for polar and ionizable compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of basic analytes. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution in reversed-phase. |

| Gradient | 5% to 95% B over 15 minutes | To elute a range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 35 °C | To ensure reproducible retention times. cmes.org |

| Detection | UV at 275 nm | Based on the expected chromophore of the pyridine ring. helixchrom.com |

| Injection Volume | 5 µL | A typical volume for analytical injections. |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Given its phenolic and amino groups, this compound is not inherently volatile. Therefore, direct analysis by Gas Chromatography (GC) is unlikely. However, GC could be employed for the analysis of volatile impurities or after a derivatization step.

Derivatization: To increase volatility and thermal stability, the amino and hydroxyl groups could be derivatized, for example, through silylation. This would allow for separation on a standard non-polar or medium-polarity GC column (e.g., 5% phenyl-polysiloxane).

Detection: Flame Ionization Detection (FID) would offer general sensitivity, while Mass Spectrometry (MS) would provide definitive identification of any volatile derivatives or impurities. cdc.govnih.gov Headspace GC-MS could be particularly useful for identifying residual solvents from the synthesis process. tandfonline.com

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

If this compound were synthesized as a chiral molecule, or if chiral impurities were a concern, Supercritical Fluid Chromatography (SFC) would be the premier technique for enantiomeric separation. selvita.com SFC is known for its speed and efficiency in chiral separations, often outperforming HPLC. chromatographyonline.com

Methodology: A chiral stationary phase (CSP) would be essential. Polysaccharide-based columns are a common choice for this purpose. researchgate.net The mobile phase would typically be supercritical carbon dioxide, a "green" solvent, with a small percentage of a polar organic modifier like methanol or ethanol (B145695). selvita.comresearchgate.net Acidic or basic additives may be required to improve peak shape and resolution. chromatographyonline.com

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is well-suited for the analysis of polar and charged molecules. springernature.com It represents a powerful alternative or complementary technique to HPLC for purity determination and isomer separation. mdpi.com

Separation Principle: In CE, separation is based on the differential migration of analytes in an electric field. For this compound, its amphiprotic nature would allow for manipulation of its charge and, consequently, its electrophoretic mobility by adjusting the pH of the background electrolyte (BGE). springernature.com This makes CE particularly adept at separating closely related isomers.

Mass Spectrometric Detection and Quantification Strategies

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides unparalleled sensitivity and selectivity, making it indispensable for trace-level analysis and structural elucidation. rsc.org

Development of Sensitive and Selective LC-MS/MS Methods

For the quantification of this compound at low concentrations, such as in biological matrices or as a trace impurity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed. nih.gov

Ionization and Detection: Electrospray ionization (ESI) in the positive ion mode would be the most probable choice, given the presence of the basic amino group which can be readily protonated. nih.gov The analysis would be performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]+) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process ensures a very high degree of selectivity and sensitivity.

Method Validation: The LC-MS/MS method would be validated for its limit of quantification (LOQ), which for similar compounds can be as low as the ng/mL level. nih.gov Linearity, accuracy, and precision would also be thoroughly assessed.

Interactive Table 2: Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Setting | Rationale |

| Chromatography | UHPLC with C18 column | Provides rapid and efficient separation prior to MS detection. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes ionization. |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Ionization Mode | ESI Positive | The amino group is readily protonated. |

| Precursor Ion (Q1) | [M+H]+ | The mass of the protonated parent molecule. |

| Product Ion (Q3) | Specific fragment ion | A stable and abundant fragment ion for high selectivity. |

| Collision Energy | Optimized for maximum product ion intensity | Ensures efficient fragmentation of the precursor ion. |

| Detection | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |

Ion Mobility Spectrometry for Isomer Differentiation

The structural complexity of this compound, with its potential for constitutional isomers, necessitates sophisticated analytical approaches for their differentiation. Isomers, which possess the same molecular formula but different structural arrangements, can exhibit varied chemical and biological properties. polyu.edu.hk Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IMS-MS), has emerged as a powerful tool for distinguishing between such closely related molecules. polyu.edu.hknih.gov

IMS separates gas-phase ions based on their size, shape, and charge. polyu.edu.hkfrontiersin.org This technique provides an additional dimension of separation to conventional liquid chromatography-mass spectrometry (LC-MS) methods, enhancing the ability to resolve isobaric compounds that would otherwise be indistinguishable by mass alone. polyu.edu.hkmdpi.com The collision cross-section (CCS), a measure of the ion's rotational average area, is a key parameter derived from IMS that offers insights into the three-dimensional structure of the ion. polyu.edu.hk

For this compound and its potential isomers, such as those with different substitution patterns on the pyridine or phenol rings, IMS can provide distinct CCS values, allowing for their unambiguous identification. The separation in the gas phase is influenced by the subtle differences in the spatial conformation of the isomers. frontiersin.org

Table 1: Hypothetical Ion Mobility Spectrometry Data for Isomers of this compound

| Isomer | Retention Time (min) | m/z | Collision Cross Section (Ų) |

| This compound | 5.2 | 201.0998 | 135.2 |

| Isomer A (e.g., 5-amino-2-methyl-3-hydroxyphenyl)pyridine | 5.2 | 201.0998 | 138.5 |

| Isomer B (e.g., 2-amino-6-methyl-5-hydroxyphenyl)pyridine | 5.3 | 201.0998 | 140.1 |

Note: The data in this table is illustrative and based on the principles of IMS for isomer differentiation.

Quantitative Mass Spectrometry (e.g., SRM, MRM)

Accurate quantification of this compound is crucial in various stages of its lifecycle, from synthesis to its application as a chemical intermediate. Quantitative mass spectrometry, particularly using techniques like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM), offers exceptional sensitivity and selectivity for this purpose. washington.edunih.gov

SRM and MRM are targeted techniques performed on triple quadrupole mass spectrometers. washington.edu In these methods, a specific precursor ion of the target analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then specific fragment ions (product ions) are monitored in the third quadrupole (Q3). washington.edu This two-stage mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for detection at very low concentrations. washington.edu